2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% (2-F4M-4N) is an organic compound composed of a phenyl group attached to a nitro group. It is a white crystalline solid that is soluble in organic solvents, such as chloroform, ethyl acetate, and benzene. 2-F4M-4N is a versatile molecule that is used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of scientific applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and polymers. It is also used as a reagent in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, 2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents.
Mechanism of Action
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is believed to act as an electrophilic catalyst, meaning that it is able to facilitate the formation of covalent bonds between two molecules. Its mechanism of action is believed to involve the formation of an intermediate nitro-fluoro-methylphenol species, which is then attacked by a nucleophile. This leads to the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is believed to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and anti-allergic properties.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Furthermore, it is relatively non-toxic and can be used in a wide range of reactions. However, it is important to note that 2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is a strong electrophile, and it can react with nucleophiles in the presence of oxygen or water.
Future Directions
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new drugs, as well as in the development of new catalysts for organic synthesis. Furthermore, it could be used in the development of new materials, such as polymers, as well as in the development of new biocatalysts. Additionally, it could be used to study the mechanism of action of various biological processes, such as inflammation and cancer. Finally, it could be used to develop new methods for the detection and quantification of various molecules.
Synthesis Methods
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the nitration of 4-methyl-2-fluorophenol with nitric acid. This reaction is typically performed in an aqueous solution of sulfuric acid at room temperature. The reaction produces a mixture of 4-nitro-2-fluoro-4-methylphenol and 4-nitro-2-fluoro-4-methylbenzoic acid, which can be separated by chromatography.
properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-4-10(13(15)6-8)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXVXENBDCXNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689214 |
Source
|
Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-51-7 |
Source
|
Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.